5,6-Methylenedioxy-2-aminoindane

Catalog No.
S580416
CAS No.
132741-81-2
M.F
C10H11NO2
M. Wt
177.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Methylenedioxy-2-aminoindane

CAS Number

132741-81-2

Product Name

5,6-Methylenedioxy-2-aminoindane

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2

InChI Key

FQDRMHHCWZAXJM-UHFFFAOYSA-N

SMILES

C1C(CC2=CC3=C(C=C21)OCO3)N

Synonyms

5,6-methylenedioxy-2-aminoindan, 5,6-methylenedioxy-2-aminoindane, MDAI

Canonical SMILES

C1C(CC2=CC3=C(C=C21)OCO3)N

5,6-Methylenedioxy-2-aminoindane, commonly referred to as MDAI, is a synthetic compound that was developed in the 1990s by a research team led by David E. Nichols at Purdue University. Structurally, it is an analogue of the well-known psychoactive substance 3,4-methylenedioxymethamphetamine (MDMA), but with significant modifications that alter its pharmacological properties. The chemical formula for MDAI is C10H11NO2C_{10}H_{11}NO_2, and its molecular weight is approximately 177.203 g/mol .

MDAI is noted for its selective serotonin-releasing properties without the neurotoxic effects typically associated with some other psychoactive substances. It acts primarily as a non-neurotoxic and highly selective serotonin releasing agent (SSRA), producing entactogenic effects in humans .

Research suggests that MDAI acts as a releasing agent for the neurotransmitter serotonin, similar to MDMA []. However, the exact mechanisms of this action are not fully understood and require further investigation [].

Starting from 3-(3,4-methylenedioxyphenyl)propionic acid. The synthesis involves converting this acid to an acid chloride, which is then heated to yield 5,6-methylenedioxy-1-indanone. This intermediate undergoes treatment with amyl nitrite in methanol and hydrochloric acid to form a hydroxyimino ketone, which is subsequently reduced to 2-aminoindane using a palladium on carbon catalyst in glacial acetic acid .

  • Conversion of Acid to Acid Chloride:
    • 3-(3,4-methylenedioxyphenyl)propionic\acid\rightarrow Acid\chloride
  • Formation of Indanone:
    • Acid\chloride+Heat\rightarrow 5,6-methylenedioxy-1-indanone
  • Reduction to Aminoindane:
    • 5,6-methylenedioxy-1-indanone+Amyl\nitrite+HCl\rightarrow Hydroxyimino\ketone
    • Hydroxyimino\ketone+Pd/C+Glacial\Acetic\acid\rightarrow 5,6-Methylenedioxy-2-aminoindane

MDAI exhibits significant biological activity primarily through its interaction with serotonin transporters. It has been shown to inhibit the reuptake of serotonin with an IC50 value of approximately 512 nM, while also affecting dopamine and norepinephrine reuptake at higher concentrations (IC50 values of 5,920 nM and 1,426 nM respectively) . This selective affinity for the serotonin transporter results in increased extracellular serotonin levels, leading to entactogenic effects characterized by enhanced emotional connection and empathy without the stimulant effects seen in similar compounds like MDMA.

The synthesis of MDAI involves several steps that require careful control of reaction conditions:

  • Starting Material: The synthesis begins with 3-(3,4-methylenedioxyphenyl)propionic acid.
  • Formation of Acid Chloride: This step typically involves reagents like thionyl chloride or oxalyl chloride.
  • Heating to Form Indanone: The reaction mixture is heated under reflux conditions.
  • Hydroxyimino Ketone Formation: Amyl nitrite is added under acidic conditions.
  • Reduction: Finally, the hydroxyimino ketone is reduced using palladium on carbon in glacial acetic acid.

This multi-step synthesis underscores the complexity involved in producing MDAI and highlights its status as a research chemical rather than a widely used pharmaceutical agent.

MDAI has primarily been explored for its potential applications in scientific research rather than clinical use. Its ability to mimic some of the effects of MDMA without neurotoxicity makes it a candidate for studying serotonin-related behaviors and disorders . Additionally, MDAI has been investigated for its potential use in understanding the mechanisms behind empathogenic drugs and their effects on social behavior.

Research on MDAI has revealed important insights into its pharmacokinetics and interactions within biological systems. For instance:

  • Pharmacokinetics: After subcutaneous administration in animal models, MDAI reaches peak serum concentrations within approximately 30 minutes and demonstrates rapid clearance from circulation .
  • Behavioral Effects: MDAI administration has been shown to increase exploratory behavior while disrupting sensorimotor processing and prepulse inhibition—a measure of sensory gating .
  • Toxicity Profiles: Studies have indicated that MDAI can induce severe serotonergic toxicity under certain dosing conditions, leading to outcomes such as disseminated intravascular coagulopathy and brain edema in animal models .

These findings underscore the importance of understanding both the therapeutic potential and risks associated with MDAI.

MDAI shares structural similarities with several other psychoactive compounds but is unique due to its specific pharmacological profile:

Compound NameStructureKey Characteristics
3,4-MethylenedioxymethamphetamineMDMAKnown as ecstasy; produces stimulant and empathogenic effects but has neurotoxic potential.
ParamethoxymethamphetaminePMMASimilar empathogenic effects; associated with severe toxicity and fatalities due to overdose.
5-Methyl-2-aminoindane5-Methyl-2-aminoindaneLess potent than MDAI; primarily studied for its structural analogies rather than psychoactive properties.

MDAI's unique combination of entactogenic effects without significant stimulant or neurotoxic properties distinguishes it from these similar compounds.

XLogP3

1.2

UNII

0DMJ6G3XBF

Other CAS

132741-81-2

Wikipedia

5,6-methylenedioxy-2-aminoindane

Dates

Modify: 2023-08-15

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